5beta-Cholane-3alpha,7alpha,24-triol

Description

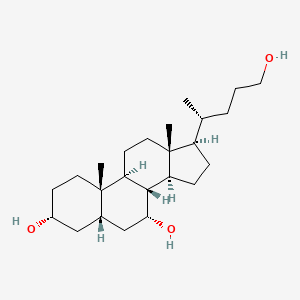

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALQDLKWWSXMK-CBHFXPLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Precursor Pathways of 5beta Cholane 3alpha,7alpha,24 Triol

The biosynthesis of 5beta-Cholane-3alpha,7alpha,24-triol is an integral part of the bile acid synthesis pathways, which are crucial for the elimination of cholesterol from the body. reactome.orgnih.gov This triol is a key intermediate in one of the alternative routes of bile acid formation, specifically the pathway that involves the initial hydroxylation of cholesterol at the C-24 position. reactome.org

The initial steps in the liver involve the 7α-hydroxylation of 24-hydroxycholesterol (B1141375), a reaction catalyzed by CYP39A1. nih.gov This is followed by the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield 4-cholesten-7α,24(S)-diol-3-one. reactome.org This intermediate stands at a branch point. For the synthesis of this compound, the pathway proceeds through the reduction of 4-cholesten-7α,24(S)-diol-3-one to 5beta-cholestan-7α,24(S)-diol-3-one. reactome.org The subsequent reduction of the 3-oxo group leads to the formation of 5beta-cholestan-3alpha,7alpha,24(S)-triol. reactome.org

Another significant precursor is 7alpha-hydroxy-4-cholesten-3-one. wikipedia.orgnih.gov This compound is a central intermediate in the primary, or "neutral," pathway of bile acid synthesis. nih.gov Its conversion to chenodeoxycholic acid involves a series of reactions, including the formation of 5beta-cholestane-3alpha,7alpha-diol (B1227792). wikipedia.org Further hydroxylation at the 24-position would lead to the formation of this compound.

The table below summarizes the key precursors and the initial enzymatic steps in the pathway leading to this compound.

| Precursor | Key Enzymatic Step | Intermediate |

| 24-Hydroxycholesterol | 7α-hydroxylation (CYP39A1) | Cholest-5-ene-3beta,7alpha,24(S)-triol |

| Cholest-5-ene-3beta,7alpha,24(S)-triol | Oxidation and Isomerization | 4-cholesten-7alpha,24(S)-diol-3-one |

| 4-cholesten-7alpha,24(S)-diol-3-one | Reduction | 5beta-cholestan-7alpha,24(S)-diol-3-one |

| 7alpha-Hydroxy-4-cholesten-3-one | Reduction | 5beta-cholestane-3alpha,7alpha-diol |

Stereochemical Specificity in Biosynthetic Intermediates E.g., 24r and 24s Isomers

The biosynthesis of bile acids is a highly stereospecific process, with enzymes exhibiting remarkable control over the stereochemistry at various chiral centers of the cholesterol backbone and its side chain. This is particularly evident in the formation of the (24R)- and (24S)-isomers of hydroxylated intermediates, including those leading to 5beta-Cholane-3alpha,7alpha,24-triol.

The hydroxylation at the C-24 position is a critical step that introduces a new chiral center. The stereochemical outcome of this reaction is dependent on the specific enzymes involved. For instance, in the pathway originating from 24-hydroxycholesterol (B1141375), the initial hydroxylation of cholesterol by CYP46A1 in the brain produces (24S)-hydroxycholesterol. nih.gov Subsequent enzymatic modifications in the liver largely retain this stereochemistry. The reduction of 4-cholesten-7α,24(S)-diol-3-one leads to 5beta-cholestan-7α,24(S)-diol-3-one, which is then converted to 5beta-cholestan-3alpha,7alpha,24(S)-triol. reactome.org

Research has also demonstrated the stereospecificity of enzymes involved in the further metabolism of related bile acid intermediates. For example, the hydration of (24E)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oic acid CoA ester by a D-bifunctional protein results in the formation of only the (24R,25R)-isomer of 3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid CoA ester. nih.gov This enzyme also specifically dehydrates the (24R,25R)-isomer, while the other three possible stereoisomers are not substrates. nih.gov This highlights the stringent stereochemical control exerted by the enzymes in the bile acid biosynthetic pathway.

The synthesis of both (24R)- and (24S)-5beta-cholestane-3alpha,7alpha,24-triol has been achieved in laboratory settings, allowing for the study of their distinct biological properties. researchgate.net These synthetic routes often involve stereoselective reactions, such as Sharpless asymmetric dihydroxylation, to introduce the hydroxyl group at the C-24 position with a specific configuration. mdpi.com The availability of these pure stereoisomers is crucial for investigating the substrate specificity of the enzymes involved in their downstream metabolism.

The table below outlines the stereochemical configurations of key intermediates and the enzymes that play a role in their stereospecific formation.

| Intermediate | Stereochemistry | Key Enzyme/Reaction |

| 24-Hydroxycholesterol | (24S) | CYP46A1 |

| 5beta-cholestan-3alpha,7alpha,24-triol | (24S) | Reduction of 5beta-cholestan-7alpha,24(S)-diol-3-one |

| 3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid | (24R,25R) | D-bifunctional protein |

Occurrence and Distribution of 5beta Cholane 3alpha,7alpha,24 Triol in Biological Systems

Identification in Animal Biological Samples (e.g., Human Gallbladder Bile)

The identification of bile alcohols in biological fluids is a key area of lipid research. 5β-Cholane-3α,7α,24-triol, more specifically identified as its parent compound 5β-cholestane-3α,7α,24-triol, has been definitively located in human biological samples. A detailed analysis of human gallbladder bile, utilizing capillary gas-liquid chromatography-mass spectrometry, confirmed the presence of this compound among a complex mixture of other bile alcohols. nih.gov

In this research, the total amount of bile alcohols in the solid residue of bile was approximately 0.9 mg per gram. nih.gov These alcohols were found primarily as sulfate (B86663) esters, with smaller quantities existing as glucuronide-conjugated and unconjugated forms. nih.gov The identification of 5β-cholestane-3α,7α,24-triol in human bile underscores its role as a natural product of human cholesterol metabolism. nih.gov

Table 1: Identification of Representative Bile Alcohols in Human Gallbladder Bile nih.gov

| Compound Name | Chemical Class | Method of Detection | Biological Matrix |

|---|---|---|---|

| 5β-cholestane-3α,7α,24-triol | Bile Alcohol | Capillary Gas-Liquid Chromatography-Mass Spectrometry | Human Gallbladder Bile |

| 5β-cholestane-3α,7α,12α,25-tetrol | Bile Alcohol | Capillary Gas-Liquid Chromatography-Mass Spectrometry | Human Gallbladder Bile |

| 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol | Bile Alcohol | Capillary Gas-Liquid Chromatography-Mass Spectrometry | Human Gallbladder Bile |

Presence in Specific Organ Systems (e.g., Liver as a site of metabolism)

The liver is the primary organ responsible for the synthesis of bile acids from cholesterol, a process involving a cascade of enzymatic reactions. Bile alcohols like 5β-Cholane-3α,7α,24-triol are intermediates in these pathways. The presence of this triol in bile, which is produced in the liver, strongly indicates its formation and metabolic processing within hepatic tissues.

The metabolism of the cholane (B1240273) steroid nucleus typically involves hydroxylation reactions catalyzed by cytochrome P450 enzymes located in the liver. hmdb.cawikipedia.org For instance, the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1) is a hepatic cytochrome P450 enzyme that adds a hydroxyl group to a precursor, leading to the formation of a triol. wikipedia.org While this specific enzyme produces the 12α-hydroxylated version, similar enzymatic processes are responsible for producing the 24-hydroxylated variant. Studies on related compounds in perfused rabbit livers have further confirmed the liver's central role in metabolizing and clearing bile alcohols from circulation. researchgate.net The liver, therefore, is not just the site of synthesis but also a key location for the further transformation and conjugation of these molecules before their excretion into bile. nih.gov

Comparative Analysis of Cholane Triol Profiles Across Different Species (Research Implications)

The profile of bile acids and their alcohol precursors can differ significantly between species, which has important research implications. These differences are often due to variations in the expression and activity of metabolic enzymes, such as the cytochrome P450 family. mdpi.com For example, mice are known to convert chenodeoxycholic acid into α- and β-muricholic acids, a transformation not seen in humans, due to the presence of the enzyme Cyp2c70. mdpi.com

Studies comparing bile acid profiles in humans, mice, and hamsters reveal distinct metabolic signatures. While 5β-cholestane-3α,7α,24-triol is found in human bile, studies in hamsters have investigated the effects of a stereoisomer, highlighting its role in cholesterol metabolism within that species. nih.gov Furthermore, analysis of bile alcohol profiles in patients with genetic disorders like cerebrotendinous xanthomatosis (CTX) has revealed the accumulation of specific intermediates, such as 5β-cholestane-3α,7α,12α,25-tetrol, providing a window into alternative or blocked pathways of bile acid synthesis. researchgate.net

These cross-species and clinical comparisons are crucial. They help elucidate the function of specific genes and enzymes in lipid metabolism and are vital for the validation of animal models for human diseases related to disordered bile acid synthesis. Understanding these differences ensures that findings from animal studies are correctly interpreted and applied to human physiology and pathology.

Table 2: Research Contexts for Cholane and Cholestane Triols/Polyols

| Species/Context | Compound(s) of Interest | Key Research Finding/Implication | Reference |

|---|---|---|---|

| Human | 5β-cholestane-3α,7α,24-triol | Natural intermediate in human cholesterol metabolism found in gallbladder bile. | nih.gov |

| Human (CTX Patients) | 5β-cholestane-3α,7α,12α,25-tetrol | Accumulation reveals alternative pathways in bile acid synthesis. | researchgate.net |

| Rabbit (Liver Perfusion) | 5β-cholestane-3α, 7α, 24, 25-tetrol | Demonstrates the liver's central role in metabolizing complex bile alcohols. | researchgate.net |

| Mouse | Various Bile Acids (e.g., Muricholic Acids) | Species-specific enzymes (Cyp2c70) lead to different bile acid profiles than humans. | mdpi.com |

Analytical Methodologies for the Characterization and Quantification of 5beta Cholane 3alpha,7alpha,24 Triol

Chromatographic Techniques for Separation and Resolution

Chromatographic methods are fundamental to the analysis of 5β-Cholane-3α,7α,24-triol, enabling its isolation and the separation of closely related isomers. Gas-liquid chromatography, high-performance liquid chromatography, and thin-layer chromatography each offer unique advantages in the analytical workflow.

Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC)

Gas-liquid chromatography (GLC) is a cornerstone for the analysis of bile acids, including 5β-Cholane-3α,7α,24-triol. Due to the low volatility of these compounds, derivatization is a mandatory step prior to analysis. The hydroxyl groups are typically converted to more volatile trimethylsilyl (B98337) (TMS) ethers. The choice of stationary phase is critical for achieving adequate separation of various bile acid isomers. Capillary columns coated with nonpolar phases like OV-1, slightly polar phases such as OV-17, or more polar phases like SP-2340 have been successfully employed for the separation of a wide range of mono-, di-, and trihydroxylated 5β-cholanic acid isomers as their methyl ester-TMS ether derivatives. nih.gov The retention times in capillary GLC are highly sensitive to minor structural variations, allowing for the effective separation of positional and stereochemical isomers. nih.gov For instance, the TMS derivative of 5β-Cholane-3α,7α,24-triol has been analyzed using a CP Sil 5 CB capillary column.

High-performance liquid chromatography (HPLC) offers a powerful alternative for the separation of bile acids and their derivatives, often without the need for derivatization. Reversed-phase HPLC, utilizing a nonpolar stationary phase like a C18 column, is particularly effective. The separation of diastereomeric bile alcohols, such as 5β-cholestane-3α,7α,26-triol and 5β-cholestane-3α,7α,12α,26-tetrol, has been achieved using a Radial-Pak microBondapak C18 cartridge with a mobile phase consisting of a mixture of acetonitrile, water, methanol (B129727), and acetic acid. nih.gov This methodology has demonstrated baseline separation for diastereoisomers, making it suitable for the isolation of pure isomers. nih.gov While conventional reversed-phase HPLC can separate diastereomers, the separation of enantiomers typically requires a chiral stationary phase. chromforum.orgntu.edu.sg

| Technique | Stationary Phase | Derivatization | Typical Application |

| GLC | OV-1, OV-17, SP-2340, CP Sil 5 CB | Trimethylsilyl (TMS) ethers | Separation of positional and stereochemical isomers of bile acids. |

| HPLC | C18 reversed-phase | Often not required | Separation of diastereomeric bile alcohols and acids. |

Thin-Layer Chromatography (TLC) for Resolution of Isomers

Thin-layer chromatography (TLC) serves as a valuable and straightforward method for the qualitative analysis and separation of bile acid isomers. The choice of the solvent system is paramount and is dictated by the polarity of the compounds being separated. For very polar compounds, a mixture such as ethyl acetate (B1210297)/butanol/acetic acid/water can be effective. rochester.edu For compounds of normal polarity, varying ratios of ethyl acetate and hexane (B92381) are commonly used, while nonpolar compounds can be separated using hexane with a small percentage of ethyl acetate or ether. rochester.edu Specific solvent systems have been developed for the separation of bile acids and their conjugates. For example, a system of chloroform, methanol, and water can be used to separate taurine-conjugated and unconjugated bile acids. nih.gov The separation of diastereomeric tetrols related to cholane (B1240273) structures has also been successfully demonstrated using TLC.

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for the definitive identification and structural characterization of 5β-Cholane-3α,7α,24-triol. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, while nuclear magnetic resonance spectroscopy is key for determining the stereochemistry. Infrared spectroscopy aids in the identification of functional groups.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Isomer Differentiation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification of bile acids like 5β-Cholane-3α,7α,24-triol. As with GLC, derivatization to form trimethylsilyl (TMS) ethers is standard practice for GC-MS analysis to increase volatility. restek.com The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that are invaluable for structural elucidation. nih.govpsu.edu

The fragmentation of TMS derivatives of related cholestane-triols has been studied in detail, offering insights into the expected fragmentation of 5β-Cholane-3α,7α,24-triol. For instance, the EI mass spectra of bis-trimethylsilyl derivatives of cholestane-3β,5α,6β-triol and cholestane-3β,5α,6α-triol show distinct differences in the abundance of certain fragment ions, which can be used to assign the stereochemistry at C-6. nih.gov The fragmentation of 5α-hydroxysteroids also exhibits characteristic patterns. nih.gov While predicted GC-MS spectra are available for related compounds like 5β-Cholestane-3α,7α,12α-triol, detailed experimental fragmentation data for 5β-Cholane-3α,7α,24-triol itself is crucial for unambiguous identification and isomer differentiation. The use of different ionization techniques, such as chemical ionization with ammonia, can provide complementary information and enhance the identification and quantification of bile acids by producing high-mass ions. nih.gov

| Derivative | Key Fragmentation Insights | Application |

| Trimethylsilyl (TMS) ether | Characteristic patterns upon electron ionization. | Identification and structural elucidation of bile acids and their isomers. |

| Isobutyl ester TMS ether | Increased retention time in GC, allowing separation from neutral sterols. | Improved separation and quantification in complex mixtures. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Assignment (e.g., 1H-NMR, 13C-NMR for related triols)

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the detailed structural analysis of steroids, including the assignment of stereochemistry. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the molecular structure.

¹³C-NMR: The ¹³C-NMR chemical shifts of the steroid skeleton are influenced by both the nature and orientation of substituent groups. doi.org Steric effects play a significant role, allowing for the probing of steric interactions within the molecule. doi.org Comprehensive ¹³C-NMR data have been compiled for numerous lignan (B3055560) and neolignan derivatives, providing a valuable resource for the structural elucidation and stereochemical assignment of related compounds. hebmu.edu.cn Although specific ¹³C-NMR data for 5β-Cholane-3α,7α,24-triol is scarce, the analysis of related cholane derivatives provides a strong basis for interpreting its spectrum and confirming its structure.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 5β-Cholane-3α,7α,24-triol, the key functional groups are the hydroxyl (-OH) groups and the alkane (C-H) backbone.

The IR spectra of hydroxysteroids exhibit characteristic absorption bands. acs.org The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is observed in the fingerprint region, generally between 1000 and 1260 cm⁻¹. The spectrum of the alkane backbone will show C-H stretching vibrations in the 2850-3000 cm⁻¹ range and C-H bending vibrations at lower frequencies. researchgate.netnih.gov While a specific IR spectrum for 5β-Cholane-3α,7α,24-triol is not commonly published, the expected absorption bands for its functional groups are well-established.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Appearance |

| O-H (Alcohol) | 3200-3600 | Broad, strong |

| C-H (Alkane) | 2850-3000 | Strong |

| C-O (Alcohol) | 1000-1260 | Medium to strong |

Advanced Metabolomics Approaches for Profiling Cholane Triols

Metabolomics provides a comprehensive and quantitative analysis of the complete set of small molecule metabolites in a biological system. In the context of bile acid research, advanced metabolomics approaches are crucial for profiling complex mixtures, including various cholane triols like 5beta-Cholane-3alpha,7alpha,24-triol. These techniques offer high sensitivity, resolution, and throughput, enabling the detailed characterization and quantification of these compounds in biological matrices.

The primary analytical platforms in metabolomics for profiling cholane triols and related bile acids are based on hyphenated chromatographic and mass spectrometry techniques. researchgate.net These methods aim to generate a "metabolite fingerprint" or to conduct "metabolite profiling," which focuses on a group of related compounds. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a cornerstone technique for bile acid analysis due to its exceptional sensitivity and speed. acs.orgamazonaws.com By using columns with smaller particle sizes (less than 2 μm), UPLC achieves higher chromatographic resolution and faster analysis times compared to traditional HPLC. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it allows for both the sensitive quantification of known cholane triols and the structural elucidation of unknown species.

A typical UPLC-MS/MS method for bile acid profiling involves:

Sample Preparation: Extraction of bile acids from biofluids like serum or plasma, often using a simple methanol precipitation. acs.org

Chromatographic Separation: A rapid gradient elution on a reverse-phase column, such as an Acquity HSS T3, can separate dozens of individual bile acids in minutes. waters.com

Mass Spectrometry Detection: Tandem mass spectrometry is used for targeted analysis of a large number of bile acid species, including primary, secondary, and tertiary forms. amazonaws.com This targeted approach offers excellent linearity and precision. amazonaws.com

Research has demonstrated the development of UPLC-MS/MS methods capable of analyzing up to 145 different bile acid species in a single 15-minute run. amazonaws.com These methods are validated for linearity, precision, and accuracy, achieving good recovery from biological samples. amazonaws.com For instance, one validated method reported intra- and inter-day precision of approximately 6.5% and accuracy ranging from 81.2% to 118.9%. amazonaws.com

| Parameter | Finding | Source |

| Linearity (LLOQ) | 0.25-10 nM | amazonaws.com |

| Linearity (ULOQ) | 2.5-5 µM | amazonaws.com |

| Precision (Inter/Intra-day) | ~6.5% | amazonaws.com |

| Accuracy (Inter/Intra-day) | 81.2-118.9% | amazonaws.com |

| Recovery (Serum/Plasma) | ~88% | amazonaws.com |

| Recovery (Urine) | ~93% | amazonaws.com |

Table 1. Performance characteristics of a validated UPLC-MS/MS method for bile acid profiling.

Advanced MS Techniques: MSE

A variation of the UPLC-MS approach involves MSE, a data-independent acquisition mode. acs.orgwaters.com In a single analytical run, the mass spectrometer alternates between low-energy scans to capture precursor ion data and high-energy scans to generate fragmentation data for all ions. waters.com This allows for the collection of comprehensive fragmentation information without pre-selecting specific precursor ions, which is invaluable for identifying unexpected metabolites and distinguishing between isomers, such as glycine (B1666218) and taurine (B1682933) conjugated bile acids. acs.orgwaters.com This approach provides both a targeted assay and a global metabolite profile simultaneously. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of sterols and bile acids, including cholane triols. nih.gov For these non-volatile compounds, a derivatization step is required prior to analysis to increase their volatility. A common method is trimethylsilylation (TMS), which converts the hydroxyl groups into trimethylsilyl ethers. nih.govnist.gov The NIST Chemistry WebBook lists the TMS derivative of this compound, indicating its suitability for GC-MS analysis. nist.gov Isotope dilution GC-MS methods have been developed for the sensitive and specific quantification of related triol compounds, demonstrating high sensitivity with limits of quantification in the low ng/mL range. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While MS-based methods are dominant in metabolomics for their sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the unequivocal structural elucidation of molecules. nih.gov The hyphenation of LC with NMR (LC-NMR) combines the separation power of chromatography with the structure-resolving capability of NMR. mdpi.com This is particularly useful for distinguishing between isomers that may be difficult to resolve by mass spectrometry alone. mdpi.com In LC-NMR, the sample flows from the LC column directly into the NMR spectrometer for analysis. mdpi.com Different operational modes, such as on-flow, stop-flow, and loop storage, can be employed depending on the concentration of the analyte and the required analysis time. mdpi.com Advanced NMR techniques like COSY, HSQC, and HMBC can be performed on the separated peaks to provide detailed structural information, confirming the identity of cholane triols and their metabolites. ipb.pt

| Technique | Principle | Application in Cholane Triol Profiling | Key Advantage |

| UPLC-MS/MS | High-resolution liquid chromatography coupled with tandem mass spectrometry. | High-throughput targeted quantification and profiling of a wide range of bile acids. amazonaws.comzhqkyx.net | High sensitivity, speed, and specificity for known compounds. acs.org |

| UPLC-MSE | Data-independent acquisition alternating between low and high collision energies. | Comprehensive profiling and identification of unknown metabolites in a single run. waters.com | Provides both global profiling and fragmentation data simultaneously. waters.com |

| GC-MS | Gas chromatography separation followed by mass spectrometry detection, requires derivatization. | Analysis of specific, derivatized cholane triols and related sterols. nih.gov | Excellent for resolving certain isomers and provides robust quantification. nih.gov |

| LC-NMR | Liquid chromatography separation coupled directly with NMR detection. | Definitive structural elucidation of isolated cholane triols and their metabolites. nih.gov | Unambiguous structure determination without reliance on reference standards. nih.govmdpi.com |

Table 2. Comparison of advanced metabolomics platforms for cholane triol analysis.

Enzymology and Regulation of 5beta Cholane 3alpha,7alpha,24 Triol Metabolism

Characterization of Key Enzymes Catalyzing 5beta-Cholane-3alpha,7alpha,24-triol Interconversions

The transformation of this compound and related sterols is orchestrated by specific enzyme families, primarily the aldo-keto reductases and cytochrome P450 monooxygenases. These enzymes exhibit distinct substrate specificities and catalytic properties that direct the flow of intermediates through bile acid synthesis pathways.

Specificity and Kinetics of 3alpha-Hydroxysteroid Dehydrogenase (AKR1C4)

3alpha-Hydroxysteroid Dehydrogenase, specifically the type 1 isoform known as AKR1C4, is a member of the aldo-keto reductase (AKR) superfamily. nih.gov These enzymes are soluble, monomeric proteins that catalyze the stereospecific reduction of keto-steroids to their corresponding hydroxy-steroids. nih.gov AKR1C4 predominantly functions as an NADPH-dependent ketosteroid reductase. nih.gov This directionality is driven by its significantly higher affinity for the cofactor NADPH compared to NAD+, ensuring that in the cellular environment, the reductive reaction is favored. nih.gov While its broad role involves the interconversion of various ketosteroids and hydroxysteroids, its specific kinetic parameters for this compound are part of its function in modifying the steroid nucleus during bile acid metabolism.

Cytochrome P450 Enzymes (e.g., CYP39A1, CYP27A1, CYP8B1) and Their Catalytic Mechanisms

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a pivotal role in the oxidative metabolism of sterols. uniprot.org These enzymes are crucial for introducing hydroxyl groups into the sterol structure, a key step in increasing their water solubility for excretion.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is integral to the alternative, or "acidic," pathway of bile acid synthesis. nih.govnih.gov It catalyzes the oxidation of the sterol side chain. researchgate.net A key reaction is the 27-hydroxylation of sterol intermediates. reactome.org For instance, it hydroxylates intermediates like 5β-cholestan-3α,7α,24(S)-triol to form the corresponding 27-hydroxy product. reactome.org Computer modeling and mutagenesis studies have revealed that CYP27A1 possesses a flexible active site that can accommodate different substrates, such as cholesterol and 5beta-cholestane-3alpha,7alpha,12alpha-triol, in distinct orientations. nih.gov This adaptability allows specific residues within the active site to interact differently with each substrate, ensuring correct positioning for regioselective hydroxylation. nih.gov

CYP8B1 (Sterol 12alpha-hydroxylase): This microsomal enzyme is a critical determinant in bile acid composition, controlling the balance between cholic acid and chenodeoxycholic acid synthesis. uniprot.org It specifically catalyzes the 12alpha-hydroxylation of various sterol intermediates. uniprot.orgwikipedia.org For example, it converts 5beta-cholestane-3alpha,7alpha-diol (B1227792) into 5beta-cholestane-3alpha,7alpha,12alpha-triol. uniprot.org Recent in vitro studies have confirmed that CYP8B1 also catalyzes the 12α-hydroxylation of C27 bile acids, such as dihydroxycoprostanic acid (DHCA), a key step in forming trihydroxycoprostanic acid (THCA). nih.gov

CYP39A1 (Oxysterol 7alpha-hydroxylase): This enzyme functions in an alternative bile acid synthesis pathway initiated by the hydroxylation of cholesterol in extrahepatic tissues. Its primary role is the 7-alpha hydroxylation of 24-hydroxycholesterol (B1141375), which is then further metabolized in the liver. reactome.org

| Enzyme | Location | Key Reaction Involving Cholane (B1240273) Structures | Pathway |

| AKR1C4 | Cytosol | Reduction of 3-keto steroids to 3α-hydroxy steroids | Bile Acid Synthesis |

| CYP27A1 | Mitochondria | 27-hydroxylation of sterol side chains (e.g., 5β-cholestan-3α,7α,24-triol) reactome.orgreactome.org | Alternative ("Acidic") Pathway nih.gov |

| CYP8B1 | Microsome | 12α-hydroxylation of sterol intermediates (e.g., 5beta-cholestane-3alpha,7alpha-diol) uniprot.org | Classical ("Neutral") Pathway nih.gov |

| CYP39A1 | Microsome | 7α-hydroxylation of 24-hydroxycholesterol reactome.org | Alternative Pathway |

Genetic Regulation of Enzymes in Cholane Triol Pathways

The expression of enzymes involved in the metabolism of this compound is under stringent genetic control to maintain bile acid homeostasis and prevent the accumulation of toxic intermediates. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional and Post-Transcriptional Control of Related Enzyme Expression

Transcriptional Control: The transcription of genes encoding key metabolic enzymes is modulated by a network of nuclear receptors and transcription factors that sense the levels of bile acids and other lipids.

Farnesoid X Receptor (FXR): This nuclear receptor is a primary sensor for bile acids. nih.gov When activated by high bile acid concentrations, FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. nih.govnih.gov SHP, in turn, inhibits the expression of CYP7A1 (the rate-limiting enzyme in the classical pathway) and CYP8B1, thus exerting negative feedback control on bile acid synthesis. nih.govnih.gov

Hepatocyte Nuclear Factor 4α (HNF4α): This liver-enriched transcription factor plays a crucial positive role in the expression of several key genes. It strongly stimulates the transcription of CYP27A1 and is essential for the basal expression of CYP8B1. nih.govnih.govnih.gov Inflammatory cytokines, such as Interleukin-1beta (IL-1β), can suppress CYP8B1 transcription by inhibiting HNF4α expression and its ability to bind to DNA. nih.gov

Other Factors: Sterol Regulatory Element-Binding Proteins (SREBP-1a and -1c) have been shown to enhance the transcription of the CYP8B1 gene. nih.gov Conversely, cholesterol feeding reduces SREBP-1 expression, leading to decreased CYP8B1 transcription. nih.gov More recently, the transcriptional repressor MafG was identified as an FXR target gene that can repress multiple genes in the bile acid synthetic pathway, including Cyp8b1 and Cyp27a1. escholarship.org

Post-Transcriptional Control: Beyond transcription, gene expression is also regulated after the mRNA molecule has been synthesized. This includes control by microRNAs (miRNAs) and RNA-binding proteins (RBPs), which can affect the stability and translation of the mRNA transcripts of bile acid synthesis genes. numberanalytics.com

Implications of Enzyme Deficiencies (e.g., CYP27A1 in animal models) on Cholane Triol Profiles

The genetic absence of key enzymes has profound effects on sterol metabolism. Cerebrotendinous xanthomatosis (CTX) is a rare metabolic disorder caused by mutations in the CYP27A1 gene. reactome.org Animal models with a disrupted Cyp27a1 gene have been developed to study the disease's pathology.

Co-factor Requirements and Reaction Mechanisms (e.g., NADPH, O2)

The enzymatic reactions that modify this compound and related compounds are dependent on specific co-factors that facilitate the transfer of electrons and oxygen atoms.

Hydroxysteroid Dehydrogenases (AKR family): Enzymes like AKR1C4 function as oxidoreductases. They utilize Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as the electron donor for the reduction of a ketosteroid to a hydroxysteroid. nih.gov The reaction involves the transfer of a hydride ion from NADPH to the ketone group of the steroid, with a proton (H+) being taken up from the solvent. The oxidized cofactor, NADP+, is then released. The strong preference for NADPH ensures the reaction proceeds primarily in the reductive direction within the cell. nih.gov

| Enzyme Family | Co-factor(s) | General Reaction Mechanism |

| Aldo-Keto Reductases (e.g., AKR1C4) | NADPH nih.gov | Ketone Reduction: Transfers a hydride from NADPH to a keto group. nih.gov |

| Cytochrome P450s (e.g., CYP27A1, CYP8B1) | NADPH, O2 uniprot.orgreactome.orgwikipedia.org | Mono-oxygenation: Incorporates one oxygen atom into the substrate. uniprot.org |

Synthetic Methodologies for 5beta Cholane 3alpha,7alpha,24 Triol and Its Analogs

Laboratory Synthesis Procedures (e.g., Hydroboration procedure)

A key laboratory method for the synthesis of 5β-cholane-3α,7α,24-triol involves a hydroboration-oxidation reaction. A reported procedure starts with the dehydration of 5β-cholestane-3α,7α,25-triol, which is synthesized from chenodeoxycholic acid. nih.gov The dehydration step, using acetic anhydride (B1165640) and glacial acetic acid, yields a mixture of 5β-cholest-24-ene-3α,7α-diol and its Δ25 isomer.

The subsequent hydroboration and oxidation of the 5β-cholest-24-ene-3α,7α-diol specifically leads to the formation of 5β-cholestane-3α,7α,24-triol. This method provides a convenient route to the desired compound. nih.gov The reaction introduces a hydroxyl group at the C-24 position, resulting in a mixture of C-24 epimers.

An alternative to hydroboration for the introduction of hydroxyl groups is oxidation with osmium tetroxide. While this method is also effective, the hydroboration-oxidation sequence is a well-established and convenient approach for this particular transformation. chemrxiv.org

Stereoselective Synthesis of (24R)- and (24S)- Isomers

The synthesis of the specific (24R)- and (24S)- isomers of 5β-cholane-3α,7α,24-triol is critical for studying their distinct biological activities. The hydroboration of 5β-cholest-24-ene-3α,7α-diol results in a mixture of the (24R)- and (24S)-epimers. nih.gov

The separation of these diastereomers is typically achieved through chromatographic techniques. Both analytical and preparative thin-layer chromatography have been successfully employed to resolve the epimeric mixture. nih.gov The purity and structural configuration of the separated isomers can be confirmed using various analytical methods, including gas-liquid chromatography, mass spectrometry, and proton magnetic resonance spectroscopy. nih.govchemrxiv.org Furthermore, molecular rotation measurements and circular dichroism studies have been utilized to assign the absolute configurations at the C-24 position. chemrxiv.org

Chemical Modifications and Analog Synthesis for Research Purposes

The chemical modification of 5β-cholane-3α,7α,24-triol and related bile alcohols is a vibrant area of research, aimed at producing analogs with tailored properties for various scientific investigations. These modifications can enhance biological activity, improve pharmacokinetic profiles, or introduce labels for tracking and imaging purposes.

Isotopically Labeled Analogs: For metabolic studies, isotopically labeled analogs are invaluable. The synthesis of 5β-cholestane-3α, 7α, 25-triol-24-¹⁴C has been reported, starting from chenodeoxycholic acid. nih.gov This involved a multi-step process including the use of ¹⁴C-labeled diazomethane (B1218177) in an Arndt-Eistert synthesis. nih.gov Similar strategies can be envisioned for the introduction of isotopic labels into 5β-cholane-3α,7α,24-triol.

Conjugation with Amino Acids: A common modification of bile acids is conjugation with amino acids such as glycine (B1666218) and taurine (B1682933), which occurs naturally in the liver. themedicalbiochemistrypage.orgnih.gov These conjugations increase the amphiphilicity and water solubility of the bile acids. nih.govthemedicalbiochemistrypage.org Chemical synthesis of these conjugates can be achieved by activating the carboxylic acid group of the bile acid and then reacting it with the desired amino acid. scispace.com For 5β-cholane-3α,7α,24-triol, the primary alcohol at C-24 could be oxidized to a carboxylic acid to enable conjugation. Recently, bile acid-amino acid conjugates have also been explored as organocatalysts. chemrxiv.org

Fluorescent Analogs: To visualize and track the movement of bile acids in biological systems, fluorescently labeled analogs have been developed. These are powerful tools for studying bile acid transport and localization. The synthesis of near-infrared bile acid derivatives (NIRBADs) has been accomplished using click chemistry, where a fluorescent probe is conjugated to a bile acid. acs.org For instance, cholic acid has been modified at the C-24 carboxyl group or the 3α-hydroxyl group to attach a fluorescent tag. acs.org Similar approaches could be applied to 5β-cholane-3α,7α,24-triol to create novel fluorescent probes for research. Other fluorescent bile acid analogs, such as those incorporating fluorescein (B123965) or nitrobenzoxadiazole (NBD) moieties, have also been synthesized and their transport properties studied. nih.gov

Future Directions in 5beta Cholane 3alpha,7alpha,24 Triol Research

Elucidating Undiscovered Enzymatic Steps in its Metabolism

The conversion of cholesterol into primary bile acids is a complex process involving at least 14 different enzymes. nih.gov The primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized through two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govnumberanalytics.com The classic pathway, which accounts for the majority of bile acid production, is initiated by cholesterol 7α-hydroxylase (CYP7A1). nih.govnumberanalytics.com The alternative pathway begins with the action of sterol 27-hydroxylase (CYP27A1). nih.govnumberanalytics.com

While the major enzymatic players are known, the precise sequence and regulation of every intermediate step are not fully characterized. Future research will likely focus on identifying and characterizing potentially unknown or promiscuous enzymes that may act on 5beta-Cholane-3alpha,7alpha,24-triol. For instance, the exact dehydrogenase or reductase enzymes responsible for its formation from its 24-oxo precursor and its subsequent oxidation could be subject to regulation by factors not yet identified. Research into the substrate specificity of known hydroxysteroid dehydrogenases may reveal new catalysts in this pathway, leading to a more complete understanding of the metabolic flux toward chenodeoxycholic acid.

Table 1: Key Enzyme Families in Bile Acid Synthesis

| Enzyme Family | General Function | Example(s) |

|---|---|---|

| Cytochrome P450 Monooxygenases | Hydroxylation reactions on the sterol nucleus and side chain | CYP7A1, CYP27A1, CYP8B1 nih.govwikipedia.org |

| Hydroxysteroid Dehydrogenases | Interconversion of hydroxyl and keto groups | 3α-HSD, 3β-HSD nih.gov |

| Reductases | Saturation of double bonds | Δ4-3-oxosteroid-5β-reductase nih.gov |

Investigation of its Role in Non-Human Biological Models and Comparative Biochemistry

The study of bile acid metabolism has greatly benefited from the use of animal models, particularly genetically modified mice. nih.gov These models have been instrumental in mapping the major pathways of bile acid synthesis and their regulation. nih.gov However, significant species differences exist in bile acid pool composition and metabolism. nih.gov For example, mice convert chenodeoxycholic acid into α- and β-muricholic acids, a transformation not seen in humans. nih.gov

Future research should systematically investigate the metabolism and potential functions of this compound in a variety of non-human models beyond rodents, such as zebrafish or other organisms with unique bile acid profiles. Comparative biochemistry studies could reveal evolutionarily conserved versus species-specific roles of this intermediate. Investigating how its synthesis and degradation are handled in models of liver disease or metabolic syndrome could uncover novel functions or regulatory checkpoints. drugtargetreview.com Furthermore, exploring its metabolism in gnotobiotic animal models colonized with specific gut bacteria could shed light on how microbial enzymes might modify this triol, potentially impacting host signaling pathways. nih.gov

Development of Novel Analytical Probes for Tracing this compound Pathways

Current methods for bile acid analysis, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), offer high sensitivity and specificity for quantifying bile acid profiles in biological samples. nih.govnih.govnih.govcreative-proteomics.com These techniques have been the gold standard for metabolic profiling. nih.gov

However, these methods typically provide a static snapshot of metabolite levels. A key future direction is the development of novel analytical probes to trace the dynamic movement and transformation of this compound in real-time. This includes the synthesis of:

Stable Isotope-Labeled Analogs: Synthesizing versions of the molecule with heavy isotopes (e.g., ¹³C, ²H) would enable metabolic flux analysis. lgcstandards.com These tracers would allow researchers to follow the atoms from the precursor molecule through its subsequent metabolic products, providing a quantitative measure of pathway activity under different physiological conditions.

Fluorescently Tagged Probes: Attaching a fluorescent reporter group to the molecule could allow for its visualization within living cells and tissues using advanced microscopy techniques. This would provide invaluable spatial and temporal information about its transport across cell membranes and localization within subcellular compartments.

These advanced tools will move beyond simple quantification to provide a dynamic picture of the molecule's role in cellular metabolism. iroatech.com

Theoretical Modeling of Cholane (B1240273) Triol Metabolism and Enzyme Interactions

Computational biology and theoretical modeling offer powerful, complementary approaches to traditional wet-lab experiments. drugtargetreview.com As the structures of more enzymes in the bile acid synthesis pathway become available, there is a growing opportunity to use this information for predictive modeling.

Future research in this area should focus on:

Molecular Docking Simulations: Creating computational models to simulate the docking of this compound into the active sites of candidate enzymes. These simulations can predict binding affinities and preferred orientations, helping to prioritize enzymes for experimental validation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: This hybrid approach can be used to model the enzymatic reaction mechanisms at an atomic level. By treating the active site with high-level quantum mechanics and the rest of the protein with classical mechanics, researchers can simulate the bond-breaking and bond-forming events of the catalytic cycle.

Systems Biology Modeling: Integrating kinetic data into larger network models of liver metabolism can help predict how changes in the concentration or processing of this compound might impact other interconnected metabolic pathways, such as glucose and lipid metabolism. acs.org

These computational approaches can generate novel hypotheses, guide experimental design, and provide a deeper, mechanistic understanding of the enzyme-substrate interactions that govern the fate of this compound.

Q & A

Q. What are the primary biochemical pathways involving 5β-Cholane-3α,7α,24-triol in bile acid synthesis?

- Methodological Answer : The compound is a key intermediate in the synthesis of bile acids, particularly in the alternative pathway mediated by mitochondrial CYP27A1. It is formed via the enzymatic reduction of 5β-cholestan-7α,24(S)-diol-3-one by AKR1C1 (aldo-keto reductase family 1 member C1), which reduces the 3-oxo group to a 3α-hydroxyl group. This step is critical for generating trihydroxylated bile acids. Researchers should validate enzymatic activity using LC-MS to track isotopic labeling (e.g., deuterated substrates) and monitor reaction kinetics under varying pH and cofactor conditions (NADPH/NADH) .

Q. How can the structural configuration of 5β-Cholane-3α,7α,24-triol be confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving stereochemistry. Key signals include:

- 1H-NMR : Protons at C-3 (δ 3.40–3.60, multiplet), C-7 (δ 3.80–3.95), and C-24 (δ 3.30–3.50).

- 13C-NMR : Carbons at C-5 (δ 42.5, β-configuration) and C-24 (δ 72.1, hydroxylated).

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can confirm the molecular formula (C24H42O4, [M+H]<sup>+</sup> = 419.315). Compare data with structural analogs like cholic acid derivatives .

Q. What are the standard synthetic routes for 5β-Cholane-3α,7α,24-triol in laboratory settings?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Hydroxylation of cholesterol derivatives at C-7α and C-24 using CYP7A1 and CYP27A1 enzymes.

- Step 2 : Stereospecific reduction of 3-oxo intermediates (e.g., 5β-cholestan-3-one) with AKR1C1.

- Step 3 : Purification via reverse-phase HPLC (C18 column, methanol/water gradient).

Yield optimization requires controlling reaction temperature (37°C for enzymatic steps) and substrate-to-enzyme ratios .

Advanced Research Questions

Q. How can researchers optimize analytical methods to quantify 5β-Cholane-3α,7α,24-triol in complex biological matrices?

- Methodological Answer : Use isotope-dilution LC-MS/MS with deuterated internal standards (e.g., d4-5β-Cholane-3α,7α,24-triol) to correct for matrix effects. Key parameters:

- Derivatization : Treat with MtBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to enhance volatility for GC-MS.

- Chromatography : C18 column (2.1 × 100 mm, 1.9 µm), gradient elution (0.1% formic acid in water/acetonitrile).

- Detection : MRM transitions m/z 419 → 343 (quantifier) and 419 → 299 (qualifier). Validate precision (CV <15%) and recovery (>80%) in bile or serum .

Q. How can contradictions in reported metabolic roles of 5β-Cholane-3α,7α,24-triol be resolved?

- Methodological Answer : Discrepancies often arise from species-specific enzyme expression (e.g., rodents vs. humans). To address this:

- Comparative Studies : Use CRISPR-edited cell lines (e.g., AKR1C1 knockout HepG2) to assess pathway dependence.

- Tracer Experiments : Administer <sup>13</sup>C-labeled cholesterol and track incorporation into bile acids via flux analysis.

- Meta-Analysis : Cross-reference datasets from transcriptomic (RNA-seq) and metabolomic (untargeted LC-MS) studies to identify conserved pathways .

Q. What enzymatic regulation mechanisms control the 24-hydroxylation step in 5β-Cholane-3α,7α,24-triol synthesis?

- Methodological Answer : The 24-hydroxylation is mediated by CYP27A1, which is regulated by:

- Transcriptional Factors : HNF4α and LXRα (liver X receptor).

- Post-Translational Modifications : Phosphorylation at Ser<sup>127</sup> enhances activity.

Investigate using chromatin immunoprecipitation (ChIP) for HNF4α binding and siRNA knockdown to assess enzyme dependency. Activity assays with microsomal fractions (+NADPH) can quantify kinetic parameters (Km, Vmax) .

Q. How does 5β-Cholane-3α,7α,24-triol contribute to bile acid diversity across evolutionary lineages?

- Methodological Answer : Compare bile acid profiles in vertebrates using:

- Phylogenetic Analysis : Align CYP27A1 sequences to identify conserved residues.

- Functional Assays : Express CYP27A1 orthologs in yeast (S. cerevisiae) and measure 24-hydroxylation efficiency.

- Structural Modeling : Use AlphaFold2 to predict substrate-binding pocket variations.

This approach reveals adaptive mutations enabling diversification of hydroxylation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.